2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that features a pyridinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxymethyl Group: This can be achieved via a hydroxymethylation reaction, often using formaldehyde and a base.
Attachment of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the pyridinone core.
Formation of the Amide Bond: The final step is the coupling of the pyridinone derivative with N-phenylacetamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like nitrating agents in acidic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of a hydroxyl group from the carbonyl group.
Substitution: Introduction of various functional groups onto the fluorobenzyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.
Medicine
Medicinally, 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and amide groups could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
- 2-(5-((4-methylbenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
Uniqueness
The unique feature of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the biological activity of a compound by affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its biological applications compared to its analogs.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-16-8-6-15(7-9-16)14-28-20-11-24(18(13-25)10-19(20)26)12-21(27)23-17-4-2-1-3-5-17/h1-11,25H,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRYGUVSNKVTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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